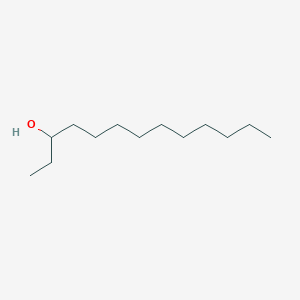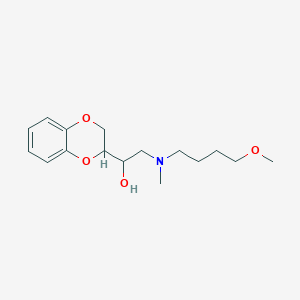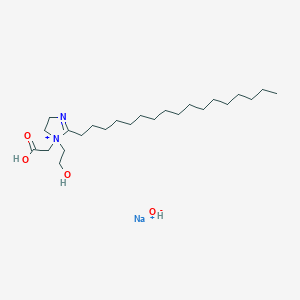
Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide (CMDHIH) is a cationic surfactant that has gained attention in recent years due to its potential applications in various scientific research fields.
Mécanisme D'action
Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide's mechanism of action is primarily attributed to its cationic nature, which allows it to interact with negatively charged biological membranes. This interaction can disrupt the membrane's integrity, leading to cell death in microorganisms. Additionally, Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide's ability to facilitate the uptake of DNA into cells is attributed to its interaction with the negatively charged phosphate groups of DNA, allowing for enhanced cellular uptake.
Effets Biochimiques Et Physiologiques
Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide has been shown to exhibit low toxicity in vitro, making it a promising candidate for use in various biological applications. However, further studies are needed to fully understand its biochemical and physiological effects, including its potential toxicity in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide is its cationic nature, which allows it to interact with negatively charged biological membranes and DNA. This property makes it a promising candidate for drug delivery and gene therapy applications. However, Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide's potential toxicity in vivo and its limited solubility in aqueous solutions are limitations that need to be considered when using it in lab experiments.
Orientations Futures
There are several future directions for Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide research, including its potential applications in cancer therapy, wound healing, and nanotechnology. Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide's cationic nature and ability to interact with biological membranes make it a promising candidate for cancer therapy, where it could be used to selectively target cancer cells. Additionally, Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide's antimicrobial properties could be utilized in wound healing applications. Finally, Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide's potential use in nanotechnology could be explored further, where its cationic nature could be used to enhance the uptake of nanoparticles into cells.
Conclusion:
Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide is a cationic surfactant that has gained attention in recent years due to its potential applications in various scientific research fields. Its cationic nature and ability to interact with biological membranes and DNA make it a promising candidate for drug delivery, gene therapy, and antimicrobial applications. However, further studies are needed to fully understand its biochemical and physiological effects and its potential toxicity in vivo. Future research directions for Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide include its potential applications in cancer therapy, wound healing, and nanotechnology.
Méthodes De Synthèse
Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide can be synthesized through a two-step process involving the reaction of 1-heptadecylamine with sodium chloroacetate, followed by the reaction of the resulting product with ethylene oxide and sodium hydroxide. This method yields Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide as a white, crystalline powder with a molecular weight of 479.1 g/mol.
Applications De Recherche Scientifique
Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide has been extensively studied for its potential applications in various scientific research fields, including drug delivery, gene therapy, and antimicrobial activity. Its cationic nature allows it to interact with negatively charged biological membranes, making it a promising candidate for drug delivery systems. Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide has also shown potential in enhancing gene delivery efficiency by facilitating the uptake of DNA into cells. Additionally, Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide exhibits antimicrobial properties against a wide range of microorganisms, making it a potential candidate for use in disinfectants and other antimicrobial products.
Propriétés
Numéro CAS |
13039-27-5 |
|---|---|
Nom du produit |
Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide |
Formule moléculaire |
C24H48N2NaO4+ |
Poids moléculaire |
451.6 g/mol |
Nom IUPAC |
sodium;2-[2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide |
InChI |
InChI=1S/C24H46N2O3.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-25-18-19-26(23,20-21-27)22-24(28)29;;/h27H,2-22H2,1H3;;1H2/q;+1;/p-1 |
Clé InChI |
DEPFQLUZPKASPT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[OH-].[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[OH-].[Na+] |
Autres numéros CAS |
13039-27-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



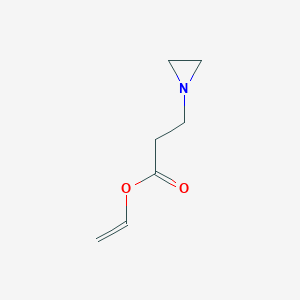
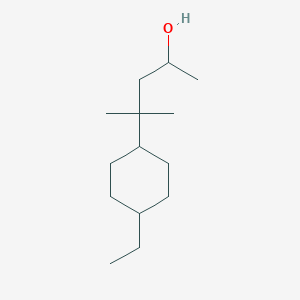
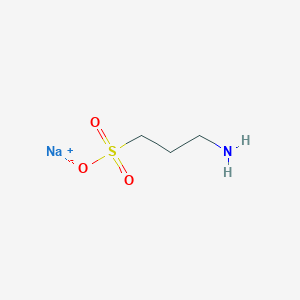
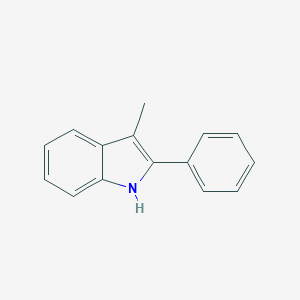
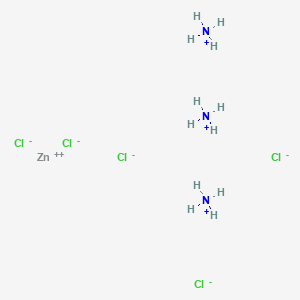

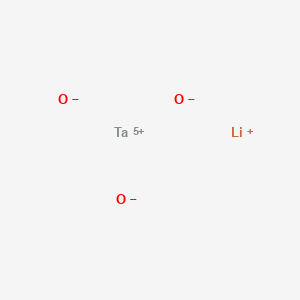
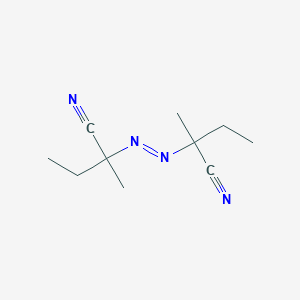

![4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester](/img/structure/B80017.png)
